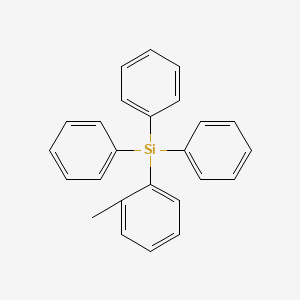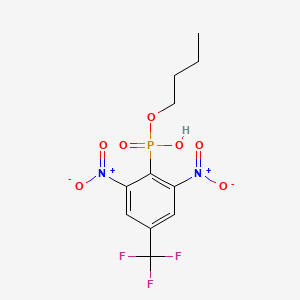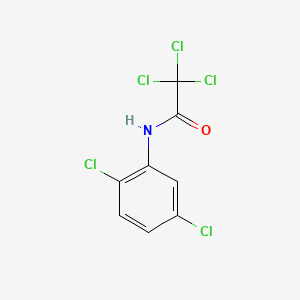
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a methylbenzoyl group, and an ethoxybenzoate group, making it a subject of interest for researchers in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the naphthyl and methylbenzoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, benzoyl chlorides, and ethoxybenzoic acid. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the presence of suitable substituents and reaction conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Methoxy-4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
882046-87-9 |
|---|---|
Formule moléculaire |
C28H24N2O4 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O4/c1-3-33-22-15-12-21(13-16-22)28(32)34-26-17-14-20-9-5-7-11-24(20)25(26)18-29-30-27(31)23-10-6-4-8-19(23)2/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+ |
Clé InChI |
KFHOQOHWNPHSOT-RDRPBHBLSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)
